![molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6](/img/structure/B2766593.png)
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H16F3NO4S and its molecular weight is 411.4. The purity is usually 95%.
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Scientific Research Applications
Drug Design and Pharmacological Applications
Piperidine derivatives, such as the compound , are pivotal in the pharmaceutical industry. They are integral components in more than twenty classes of pharmaceuticals, including alkaloids. The trifluoromethyl group, in particular, is a common pharmacophore in FDA-approved drugs due to its ability to enhance the biological activity of molecules . This compound’s structure could be exploited in the design of new drugs with improved efficacy and stability.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a significant area of research due to their widespread medicinal applications. The compound can serve as a precursor or intermediate in the synthesis of various biologically active piperidine derivatives through intra- and intermolecular reactions .
Development of Antiviral Agents
Derivatives of this compound have shown promise as antiviral agents. The trifluoromethyl group’s presence is particularly advantageous in the development of compounds with potential antiviral properties .
Organic Synthesis Methodologies
The compound’s structure lends itself to various organic synthesis methodologies, including hydrogenation, cyclization, cycloaddition, and annulation. These methods are crucial for constructing complex organic molecules with potential applications in medicinal chemistry .
Catalysis Research
The trifluoromethyl group is known for its unique electronic properties, making it valuable in catalysis research. This compound could be used to study new catalytic processes or improve existing ones .
Agricultural Chemistry
Finally, the trifluoromethyl group-containing compounds have applications in agricultural chemistry. They can be used to synthesize new pesticides or herbicides with increased potency and reduced environmental impact .
properties
IUPAC Name |
1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDDRLSZILOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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